Cas no 2091618-67-4 ((6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine)

(6-Methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a heterocyclic amine derivative featuring an imidazo[1,2-b]pyrazole core with a propargyl substitution at the N1 position and an aminomethyl group at the 7-position. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting kinase inhibition or GPCR modulation. Its structural framework allows for further functionalization, enabling the development of selective ligands or enzyme inhibitors. The propargyl group offers click chemistry compatibility, facilitating bioconjugation or probe design. The amine moiety provides a handle for derivatization, enhancing solubility or binding affinity in drug discovery applications. Its stability and synthetic accessibility make it a valuable scaffold for pharmaceutical research.
(6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine structure
2091618-67-4 structure
Product name:(6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
CAS No:2091618-67-4
MF:C10H12N4
MW:188.22908115387
CID:5721424
PubChem ID:121215202

(6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • AKOS026725787
    • F2198-8089
    • (6-methyl-1-prop-2-ynylimidazo[1,2-b]pyrazol-7-yl)methanamine
    • (6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
    • 2091618-67-4
    • 1H-Imidazo[1,2-b]pyrazole-7-methanamine, 6-methyl-1-(2-propyn-1-yl)-
    • Inchi: 1S/C10H12N4/c1-3-4-13-5-6-14-10(13)9(7-11)8(2)12-14/h1,5-6H,4,7,11H2,2H3
    • InChI Key: QXYXZCBQUYDUTH-UHFFFAOYSA-N
    • SMILES: N12C=CN(CC#C)C1=C(CN)C(C)=N2

Computed Properties

  • Exact Mass: 188.106196400g/mol
  • Monoisotopic Mass: 188.106196400g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 48.2Ų

Experimental Properties

  • Density: 1.19±0.1 g/cm3(Predicted)
  • pka: 9.34±0.29(Predicted)

(6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-8089-0.25g
(6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
2091618-67-4 95%+
0.25g
$597.0 2023-09-06
TRC
M279186-500mg
(6-methyl-1-(prop-2-yn-1-yl)-1h-imidazo[1,2-b]pyrazol-7-yl)methanamine
2091618-67-4
500mg
$ 615.00 2022-06-04
Life Chemicals
F2198-8089-10g
(6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
2091618-67-4 95%+
10g
$2785.0 2023-09-06
TRC
M279186-1g
(6-methyl-1-(prop-2-yn-1-yl)-1h-imidazo[1,2-b]pyrazol-7-yl)methanamine
2091618-67-4
1g
$ 955.00 2022-06-04
Life Chemicals
F2198-8089-0.5g
(6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
2091618-67-4 95%+
0.5g
$629.0 2023-09-06
Life Chemicals
F2198-8089-5g
(6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
2091618-67-4 95%+
5g
$1989.0 2023-09-06
TRC
M279186-100mg
(6-methyl-1-(prop-2-yn-1-yl)-1h-imidazo[1,2-b]pyrazol-7-yl)methanamine
2091618-67-4
100mg
$ 160.00 2022-06-04
Life Chemicals
F2198-8089-1g
(6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
2091618-67-4 95%+
1g
$663.0 2023-09-06
Life Chemicals
F2198-8089-2.5g
(6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
2091618-67-4 95%+
2.5g
$1326.0 2023-09-06

(6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine Related Literature

Additional information on (6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Comprehensive Overview of (6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine (CAS No. 2091618-67-4)

The compound (6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine, identified by its CAS No. 2091618-67-4, is a specialized organic molecule that has garnered significant interest in pharmaceutical and biochemical research. Its unique structure, featuring an imidazo[1,2-b]pyrazole core with a prop-2-yn-1-yl substituent, makes it a valuable candidate for drug discovery and development. Researchers are particularly intrigued by its potential applications in modulating biological pathways, given its amine-functionalized side chain, which enhances its reactivity and binding affinity.

In recent years, the demand for novel heterocyclic compounds like (6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine has surged, driven by advancements in targeted therapy and precision medicine. This compound's scaffold is often explored for its potential in designing small-molecule inhibitors, particularly in oncology and immunology. Its CAS No. 2091618-67-4 is frequently searched in academic databases and patent filings, reflecting its growing relevance in cutting-edge research.

One of the key attractions of this compound lies in its imidazo[1,2-b]pyrazole backbone, a heterocyclic system known for its versatility in medicinal chemistry. The incorporation of a prop-2-yn-1-yl group introduces additional functionalization opportunities, enabling researchers to tailor the molecule for specific biological targets. Such modifications are critical in the development of next-generation therapeutics, where selectivity and efficacy are paramount.

The amine moiety in (6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine further enhances its utility, as amines are commonly involved in hydrogen bonding and electrostatic interactions with biological macromolecules. This feature is particularly valuable in the design of kinase inhibitors and GPCR modulators, which are hot topics in current drug discovery. The compound's CAS No. 2091618-67-4 is often associated with studies focusing on these high-impact areas.

From a synthetic perspective, the preparation of (6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine involves multi-step organic transformations, often leveraging click chemistry or palladium-catalyzed coupling reactions. These methods align with the broader trend toward green chemistry and sustainable synthesis, which are increasingly prioritized in industrial and academic settings. Researchers searching for CAS No. 2091618-67-4 are likely interested in optimizing these synthetic routes for scalability and efficiency.

Beyond its pharmaceutical potential, this compound has also piqued interest in material science, particularly in the development of functionalized polymers and smart materials. The prop-2-yn-1-yl group, for instance, can serve as a handle for further polymerization or cross-linking, making it a versatile building block for advanced materials. This dual applicability underscores the compound's interdisciplinary significance.

In summary, (6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine (CAS No. 2091618-67-4) represents a compelling example of how tailored heterocyclic compounds can bridge the gap between drug discovery and material innovation. Its structural features and functional groups make it a focal point for researchers exploring new therapeutic agents and advanced materials. As the scientific community continues to uncover its potential, this compound is poised to remain a topic of intense study and discussion.

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